4-(1H-pyrrol-1-yl)benzene-1-sulfonyl fluoride
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Overview
Description
4-(1H-pyrrol-1-yl)benzene-1-sulfonyl fluoride is an organic compound with the molecular formula C10H8FNO2S It is characterized by the presence of a pyrrole ring attached to a benzene ring, which is further substituted with a sulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-pyrrol-1-yl)benzene-1-sulfonyl fluoride typically involves the reaction of 4-(1H-pyrrol-1-yl)benzenesulfonyl chloride with a fluoride source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include potassium fluoride or cesium fluoride, and the reaction is often conducted in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
4-(1H-pyrrol-1-yl)benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and reduction: The pyrrole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines, alcohols, or thiols in the presence of a base such as triethylamine or pyridine.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling reactions: Palladium catalysts and boronic acids or esters under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative, while coupling reactions would produce biaryl compounds.
Scientific Research Applications
4-(1H-pyrrol-1-yl)benzene-1-sulfonyl fluoride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-(1H-pyrrol-1-yl)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This can lead to the inhibition of enzyme activity or the modification of protein function. The pyrrole ring may also contribute to the compound’s biological activity by interacting with specific receptors or enzymes .
Comparison with Similar Compounds
Similar Compounds
4-(1H-pyrrol-1-yl)benzenesulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.
4-(1H-pyrazol-1-yl)benzenesulfonyl fluoride: Similar structure but with a pyrazole ring instead of a pyrrole ring.
4-(1H-pyrrol-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a sulfonyl fluoride group.
Uniqueness
4-(1H-pyrrol-1-yl)benzene-1-sulfonyl fluoride is unique due to the presence of both a pyrrole ring and a sulfonyl fluoride group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-pyrrol-1-ylbenzenesulfonyl fluoride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2S/c11-15(13,14)10-5-3-9(4-6-10)12-7-1-2-8-12/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHMNUTWELGLOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)S(=O)(=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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